![molecular formula C8H6N2O2 B1363978 3-Methyl-4-nitrobenzonitrile CAS No. 96784-54-2](/img/structure/B1363978.png)
3-Methyl-4-nitrobenzonitrile
Overview
Description
3-Methyl-4-nitrobenzonitrile is a chemical compound with the molecular formula C8H6N2O2 . It is also known by other names such as 3-Methyl-4-nitrobenzonitril, 3-methyl-4-nitrobenzenecarbonitrile, and 4-Cyano-2-methylnitrobenzene . It is used to produce 4-amino-3-methyl-benzonitrile .
Synthesis Analysis
The synthesis of 3-Methyl-4-nitrobenzonitrile can be achieved from 3-Methyl-4-nitrobenzoic acid and p-Toluenesulfonamide . Another method involves the addition of nitric acid to a mixture of 4-tolunitrile in H2SO4 .Molecular Structure Analysis
The molecular structure of 3-Methyl-4-nitrobenzonitrile consists of a benzene ring substituted with a methyl group, a nitro group, and a nitrile group .Physical And Chemical Properties Analysis
3-Methyl-4-nitrobenzonitrile has a molecular weight of 162.15 . It has a melting point of 81-83°C . The compound is predicted to have a boiling point of 322.2±30.0 °C and a density of 1.26±0.1 g/cm3 .Scientific Research Applications
Thermophysical Properties
- Thermophysical Studies : The thermophysical properties of nitrobenzonitriles, including 3-Methyl-4-nitrobenzonitrile, have been investigated using differential scanning calorimetry. This research provides insights into the behavior of these compounds as a function of temperature, measuring temperatures, enthalpies, and entropies of fusion processes and phase transitions (Jiménez et al., 2002).
Chemical Reactions and Synthesis
- Chemical Synthesis : Studies have focused on the reactions involving various forms of methylbenzonitriles, including the formation of 1,4-(nitroacetoxy-) adducts and their subsequent transformation, which is relevant to the understanding and synthesis of compounds like 3-Methyl-4-nitrobenzonitrile (Fischer & Greig, 1973).
- Hydrogenation Studies : Research has been conducted on the hydrogenation of nitrobenzonitriles, including 3-Methyl-4-nitrobenzonitrile, using Raney nickel catalysts. This work highlights the influence of the nitro group's position relative to the nitrile group in the hydrogenation process (Koprivova & Červený, 2008).
Solubility and Physical Chemistry
- Solubility Analysis : The solubility of 3-Nitrobenzonitrile in various organic solvents has been measured, providing essential data for understanding the solubility behavior of similar compounds like 3-Methyl-4-nitrobenzonitrile in different solvents and temperatures (Chen et al., 2017).
Spectroscopy and Molecular Analysis
- Vibrational Analysis : The vibrational frequencies and molecular structure of related compounds, such as 4-chloro-3-nitrobenzonitrile, have been studied, providing a foundation for understanding the molecular and vibrational characteristics of 3-Methyl-4-nitrobenzonitrile (Sert et al., 2013).
Mass Spectrometry Applications
- Mass Spectrometry Sensitivity Improvement : 3-Nitrobenzonitrile has been used to enhance the sensitivity of sonic-spray ionization mass spectrometry. This application could be relevant for 3-Methyl-4-nitrobenzonitrile in similar analytical techniques (Santos et al., 2016).
Safety And Hazards
3-Methyl-4-nitrobenzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-methyl-4-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVNKSXTJZNBQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384248 | |
Record name | 3-Methyl-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitrobenzonitrile | |
CAS RN |
96784-54-2 | |
Record name | 3-Methyl-4-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96784-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 3-methyl-4-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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